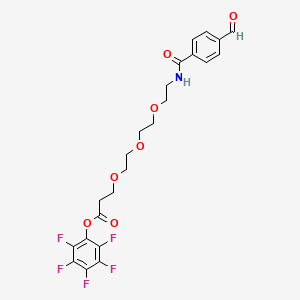
Ald-Ph-amido-PEG3-C2-Pfp ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-Ph-amido-PEG3-C2-Pfp ester is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its stability and ability to form strong covalent bonds with antibodies, making it a valuable tool in targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-amido-PEG3-C2-Pfp ester typically involves the following steps:
Formation of the PEG Linker: The PEG3 chain is synthesized through the polymerization of ethylene oxide.
Attachment of the Ald-Ph-amido Group: The aldehyde-phenyl-amido group is introduced through a condensation reaction with an appropriate amine.
Formation of the Pfp Ester: The final step involves the esterification of the PEG3 chain with pentafluorophenol (Pfp) under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-amido-PEG3-C2-Pfp ester primarily undergoes substitution reactions due to the presence of the reactive Pfp ester group. This allows it to form covalent bonds with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Reagents: Common reagents include amines, thiols, and other nucleophiles.
Major Products
The major products of reactions involving this compound are typically conjugates where the PEG linker is covalently attached to the nucleophile, forming stable amide or thioester bonds .
Scientific Research Applications
Ald-Ph-amido-PEG3-C2-Pfp ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules, aiding in the study of protein interactions and cellular processes.
Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy by delivering cytotoxic drugs directly to cancer cells.
Industry: Employed in the production of bioconjugates and other specialized materials
Mechanism of Action
The mechanism of action of Ald-Ph-amido-PEG3-C2-Pfp ester involves the formation of stable covalent bonds with target molecules. The Pfp ester group reacts with nucleophiles, forming amide or thioester bonds. This stability ensures that the linker remains intact during the delivery of drugs or other active molecules to their target sites .
Comparison with Similar Compounds
Similar Compounds
Ald-Ph-amido-PEG2-C2-Pfp ester: Similar structure but with a shorter PEG chain, affecting its solubility and flexibility.
Ald-Ph-amido-PEG4-C2-Pfp ester: Longer PEG chain, providing greater flexibility and solubility but potentially altering the pharmacokinetics of the conjugate.
Uniqueness
Ald-Ph-amido-PEG3-C2-Pfp ester is unique due to its optimal PEG chain length, which balances solubility, flexibility, and stability. This makes it particularly effective in forming stable conjugates for targeted drug delivery .
properties
Molecular Formula |
C23H22F5NO7 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H22F5NO7/c24-17-18(25)20(27)22(21(28)19(17)26)36-16(31)5-7-33-9-11-35-12-10-34-8-6-29-23(32)15-3-1-14(13-30)2-4-15/h1-4,13H,5-12H2,(H,29,32) |
InChI Key |
UZFBSFAFSYFMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,3R,4R,5R,6S,8R,9S,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818383.png)
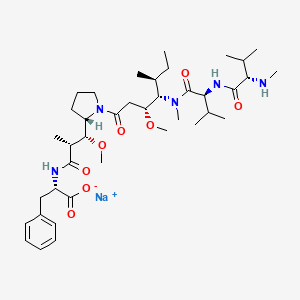
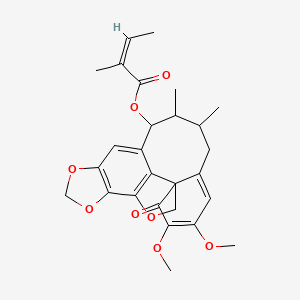
![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)



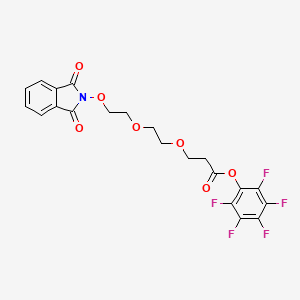
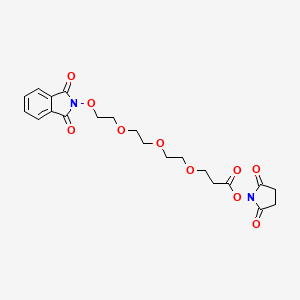

![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)